![molecular formula C13H20BrNZn B14893983 4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
4-[(Di-i-propylamino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-iso-propylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Di-iso-propylamino)methyl]bromobenzene+Zn→4-[(Di-iso-propylamino)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is then typically stored in THF to maintain its stability and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to yield simpler organic molecules.
Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction could produce phenyl alcohols.
Aplicaciones Científicas De Investigación
4-[(Di-iso-propylamino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 4-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This process is facilitated by the presence of a catalyst, typically a palladium or nickel complex, which enhances the reactivity and selectivity of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(Di-iso-propylamino)methyl]phenylzinc chloride
- 4-[(Di-iso-propylamino)methyl]phenylzinc fluoride
Comparison
Compared to similar compounds, 4-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. The presence of the di-iso-propylamino group enhances its nucleophilicity, making it more effective in cross-coupling reactions. Additionally, the bromide ion provides a good leaving group, facilitating substitution reactions.
Propiedades
Fórmula molecular |
C13H20BrNZn |
|---|---|
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KTAGJXDVCXKHME-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
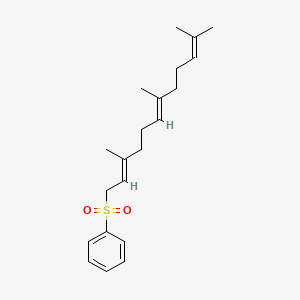
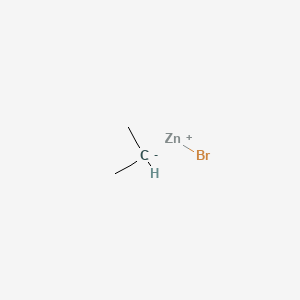
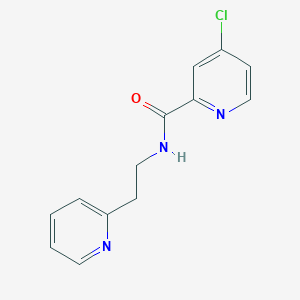
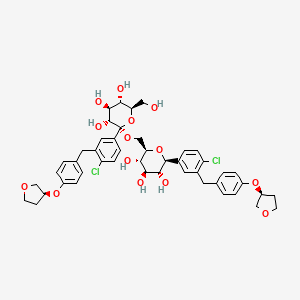
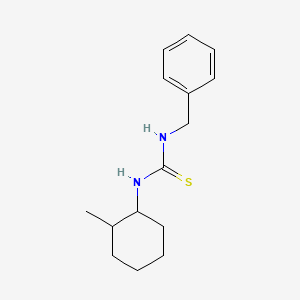

![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
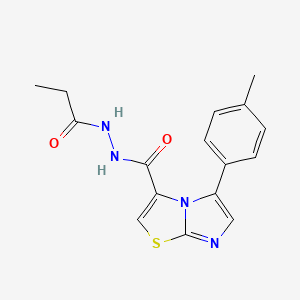
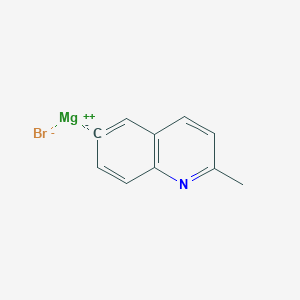
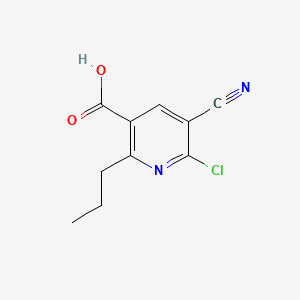
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
